2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid
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Overview
Description
2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid is a synthetic organic compound with the molecular formula C14H16ClNO6 It is known for its unique structure, which includes a chlorophenoxy group, a methylpropanoyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with 2-methylpropanoic acid chloride to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with glyoxylic acid to form 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]acetic acid. Finally, the compound is aminated with glycine to yield the target molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization, distillation, and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy structure.
2-(4-chlorophenoxy)acetic acid: Another herbicide with a simpler structure lacking the methylpropanoyl and aminoacetic acid moieties.
Uniqueness
2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16ClNO6 |
---|---|
Molecular Weight |
329.73 g/mol |
IUPAC Name |
2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C14H16ClNO6/c1-14(2,22-10-5-3-9(15)4-6-10)13(20)21-8-11(17)16-7-12(18)19/h3-6H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
GDLAQBZLBLPROU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC(=O)NCC(=O)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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